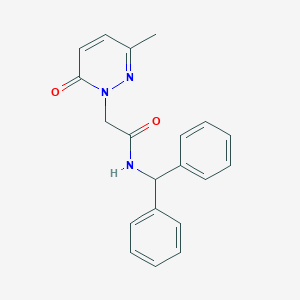

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide

Description

Properties

IUPAC Name |

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H19N3O2/c1-15-12-13-19(25)23(22-15)14-18(24)21-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,20H,14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTOUZXLYNOKKET-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C=C1)CC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

333.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide is a compound of interest in medicinal chemistry, particularly due to its potential biological activities. This compound features a complex structure that combines a benzhydryl group with a pyridazinone moiety, which may influence its interactions with biological targets.

- Molecular Formula : CHNO

- Molecular Weight : 333.391 g/mol

- Purity : Typically around 95% .

Structural Characteristics

The structure of this compound includes:

- A benzhydryl group, which may enhance lipophilicity and facilitate membrane permeability.

- A pyridazinone core, known for its role in various pharmacological activities.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes or receptors. Research suggests that modifications in the substituents on the pyridazinone ring can significantly affect binding affinity and selectivity towards target proteins .

Pharmacological Studies

Research into related compounds indicates that derivatives of benzamide and pyridazinone exhibit various biological activities, including:

- Histone Deacetylase (HDAC) Inhibition : Compounds similar to N-benzhydryl derivatives have demonstrated HDAC inhibitory activity, which is crucial in cancer therapy .

- Antitumor Activity : In vivo studies have shown that certain derivatives can inhibit tumor growth effectively, providing a promising avenue for cancer treatment .

Case Studies and Research Findings

- In Vitro Studies : A series of compounds related to benzamide were evaluated for their HDAC inhibitory activities. Some derivatives exhibited superior anti-proliferative effects against cancer cell lines such as Hut78 and K562, indicating the potential effectiveness of similar structures .

- In Vivo Efficacy : In animal models, compounds with structural similarities to N-benzhydryl derivatives have shown significant antitumor activity, suggesting that this class of compounds may be effective in clinical settings .

Comparative Analysis of Related Compounds

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| This compound | CHNO | 333.391 g/mol | Potential HDAC inhibitor |

| Quinazolinyl-containing benzamides | Varies | Varies | HDAC inhibition, antitumor activity |

| Benzamide derivatives | Varies | Varies | Antiproliferative effects against cancer cell lines |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Features and Physicochemical Properties

The table below compares N-benzhydryl-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide with structurally related pyridazinone derivatives:

Key Observations:

- Substituent Bulkiness: The benzhydryl group in the target compound confers higher molecular weight and lipophilicity compared to smaller substituents like 3-methoxyphenethyl or quinolin-3-yl . This may enhance membrane permeability but reduce aqueous solubility.

- Functional Groups: Hydrazide derivatives (e.g., ) and sulfonamide-containing analogs (e.g., ) introduce polar groups that could improve target engagement or metabolic stability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.